molecular formula C20H16FN5OS B2680423 N-[(4-fluorophenyl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 872856-67-2

N-[(4-fluorophenyl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B2680423
CAS No.: 872856-67-2
M. Wt: 393.44
InChI Key: DQZHQFSTKQKKAP-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of pyrazolopyrimidines

Mechanism of Action

Target of Action

N-(4-fluorobenzyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide, also known as F1874-0068, is a compound that primarily targets the FLT3 protein . FLT3 is a receptor tyrosine kinase, which plays a crucial role in the proliferation and survival of hematopoietic cells .

Mode of Action

The compound N-[(4-fluorophenyl)methyl]-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide interacts with its target FLT3 by inhibiting its activity . This inhibition disrupts the signal transduction pathways regulated by FLT3, leading to a decrease in the proliferation of hematopoietic cells .

Biochemical Pathways

The primary biochemical pathway affected by N-[(4-fluorophenyl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is the FLT3 signaling pathway . FLT3 is involved in several downstream signaling pathways, including the PI3K/AKT/mTOR pathway, the RAS/RAF/MEK/ERK pathway, and the JAK/STAT pathway . Inhibition of FLT3 by this compound disrupts these pathways, leading to reduced cell proliferation and survival .

Pharmacokinetics

Factors such as how well the compound is absorbed into the bloodstream, how it is distributed within the body, how it is metabolized, and how quickly it is excreted would all impact its bioavailability and, consequently, its therapeutic effectiveness .

Result of Action

The molecular and cellular effects of N-[(4-fluorophenyl)methyl]-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide’s action primarily involve the inhibition of cell proliferation. By inhibiting FLT3, this compound disrupts several key signaling pathways involved in cell proliferation and survival . This can lead to a decrease in the growth of cancer cells, particularly in cancers where FLT3 is overexpressed or mutated .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the presence of other drugs, the patient’s overall health status, genetic factors that might affect drug metabolism, and the specific characteristics of the cancer cells (such as the presence of certain mutations). Understanding these factors is crucial for optimizing the use of this compound in a therapeutic context .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazolopyrimidine core: This is achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the sulfanyl group: This step involves the reaction of the pyrazolopyrimidine core with a thiol compound.

    Attachment of the acetamide group: This is done through an acylation reaction using acetic anhydride or a similar reagent.

    Addition of the 4-fluorophenylmethyl group: This final step involves a nucleophilic substitution reaction where the 4-fluorophenylmethyl group is introduced.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Introduction of various nucleophiles at the fluorophenyl position.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-fluorophenyl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is unique due to the presence of the 4-fluorophenylmethyl group, which enhances its binding affinity and specificity towards CDK2. This makes it a promising candidate for further development as an anticancer agent.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5OS/c21-15-8-6-14(7-9-15)10-22-18(27)12-28-20-17-11-25-26(19(17)23-13-24-20)16-4-2-1-3-5-16/h1-9,11,13H,10,12H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZHQFSTKQKKAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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